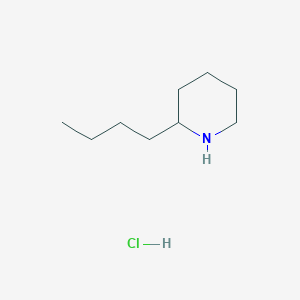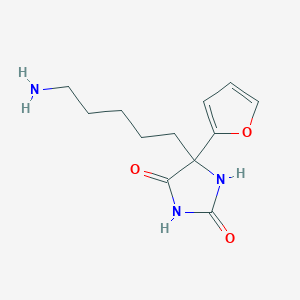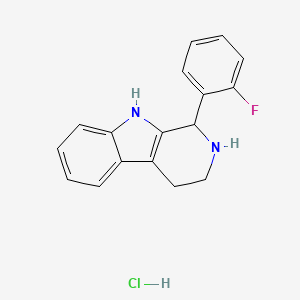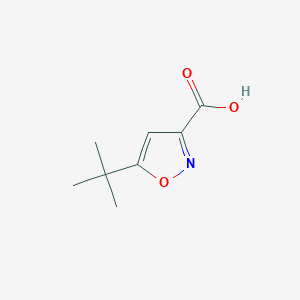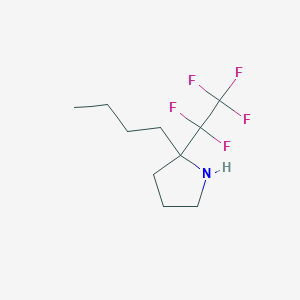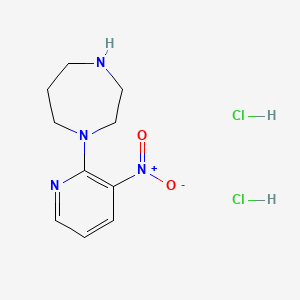![molecular formula C9H9N3S B1286354 5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine CAS No. 952958-80-4](/img/structure/B1286354.png)
5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine is a derivative of thieno[2,3-d]pyrimidin-4-amine, which is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. The thieno[2,3-d]pyrimidin-4-amine scaffold is a core structure in various synthesized compounds that have been explored for their chemical and biological properties.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives has been achieved through various methods. One approach involves a one-pot four-component synthesis via sequential Gewald/cyclocondensation reactions, which provides an efficient route to these compounds . Another method includes the use of aza-Wittig reactions followed by treatment with amines or phenols to yield substituted derivatives . Additionally, a three-step reaction sequence involving Knoevenagel condensation, the Gewald method, and the use of formamidine acetate has been developed for the synthesis of 5-arylthieno[2,3-d]pyrimidin-4-amines .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-amine derivatives can be confirmed through various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and CHN analysis . X-ray crystallography has also been employed to determine the structure of specific derivatives, providing insight into the molecular conformation and the arrangement of substituents around the thieno[2,3-d]pyrimidin core .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4-amines can undergo further chemical transformations to yield a variety of polyheterocyclic systems. For instance, the introduction of a 3,5-dimethyl-1H-pyrazol-1-yl moiety has been shown to significantly influence the biological activity of these compounds . Additionally, the presence of reactive functional groups such as chloro substituents on the pyrimidine ring allows for further derivatization through intramolecular amide addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine and its analogs are influenced by the nature of the substituents and the overall molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent. The solubility, melting point, and stability of these compounds can be tailored through synthetic modifications, as demonstrated in the synthesis of diverse libraries of derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Fungicidal Properties
A study elaborates on the synthesis route for derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, indicating fungicidal properties. The synthesis involves reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate, showcasing a potential for agricultural applications (Tumkevičius, Urbonas, & Vainilavicius, 2000).
Antiproliferative Activity
Another significant application is in the field of cancer research, where derivatives have been synthesized and evaluated for their antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. The structural, concentration, and time-dependent activation of these compounds suggests their use as potential anticancer agents (Atapour-Mashhad et al., 2017).
Antimicrobial Activity
The synthesis of new pyrimidines has also shown preliminary antimicrobial activity, indicating their potential in combating bacterial and fungal infections. This includes the synthesis of derivatives like pyrido[2,3-d]pyrimidin-4-amines and their evaluation against various microbial strains, highlighting the broad scope of these compounds in medicinal chemistry for developing new antimicrobials (El-Gazzar, Aly, Zaki, & Hafez, 2008).
Microtubule Targeting Agents
Furthermore, research has identified derivatives as potent apoptosis inducers and microtubule targeting agents. These compounds have been evaluated for their efficacy in inhibiting tubulin polymerization, showcasing their potential in the development of novel therapies for cancer, particularly in overcoming drug resistance mechanisms (Kemnitzer et al., 2009).
Propiedades
IUPAC Name |
5-cyclopropylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-8-7-6(5-1-2-5)3-13-9(7)12-4-11-8/h3-5H,1-2H2,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGBVWDPJRAVMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC3=NC=NC(=C23)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

